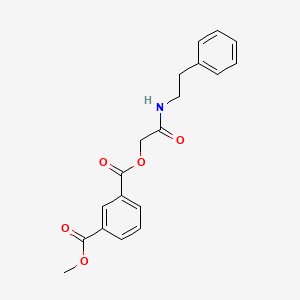

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate” are not available in the retrieved data, a similar compound, “5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one”, was synthesized using ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate as a starting material . This compound was synthesized by reacting ethyl bromoacetate with umbelliferone in the presence of potassium carbonate . The compound was then hydrolyzed using sodium hydroxide . A cyclization reaction was performed with thiosemicarbazide and the carboxyl group of the compound in the presence of phosphorus oxychloride .Aplicaciones Científicas De Investigación

Polymerization Catalysis

Methyl (2-oxo-2-(phenethylamino)ethyl) isophthalate is utilized in polymerization processes. For instance, iron(II) chloride coordinated by isophthalic acid has been successfully used as a catalyst in ethyl 2-bromopropionate initiated atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). This process results in controlled polymerization up to a molecular weight of 50,000, demonstrating the compound's efficiency in polymer synthesis (Zhu & Yan, 2000).

Photodynamic Therapy

In the field of photodynamic therapy (PDT), derivatives of phthalocyanine compounds, which include isophthalic acid structures, have been synthesized for potential use as photosensitizers in cancer treatment. Their photophysical and photochemical properties have been explored, indicating their potential in medical applications (Çakır et al., 2015).

Synthesis of Alkaloids

This compound plays a role in the synthesis of alkaloids. For example, the reaction involving dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines in aqueous acidic solution can produce phthalide isoquinolines, which are significant in the synthesis of natural alkaloids (Clarke et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, the compound is useful in developing methods for the determination of phthalates and related compounds. For instance, an analytical protocol was established for the simultaneous determination of phthalates and bisphenol A in honey samples, where this compound could play a role in the extraction or detection processes (Notardonato et al., 2020).

Methylation Reactions

The compound also finds application in methylation reactions of organic compounds. Studies have compared various methylation methods for both aromatic and aliphatic compounds, where this compound-related structures could be relevant (Lee et al., 2017).

Propiedades

IUPAC Name |

1-O-methyl 3-O-[2-oxo-2-(2-phenylethylamino)ethyl] benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)15-8-5-9-16(12-15)19(23)25-13-17(21)20-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCUAVPWGYNLOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)

![1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2750171.png)

![2-[(2-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2750173.png)

![(1-((4-Fluorophenyl)sulfonyl)pyrrolidin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750178.png)

![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2750189.png)